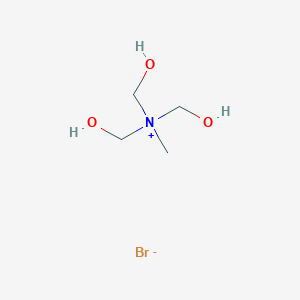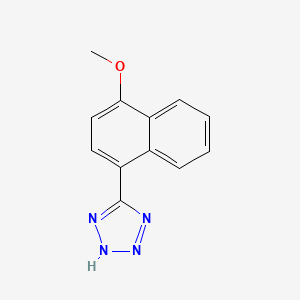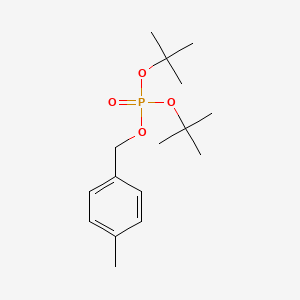![molecular formula C24H60Si5 B12525934 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) CAS No. 870162-26-8](/img/structure/B12525934.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is a chemical compound known for its unique structure and properties It is a silicon-based compound with four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) typically involves the reaction of a silanetetrayltetra(propane-3,1-diyl) precursor with trimethylsilane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silanetetrayltetra(propane-3,1-diyl) derivatives with different functional groups, which can be used in further chemical transformations or applications.
Wissenschaftliche Forschungsanwendungen
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and properties.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The trimethylsilane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(dimethylsilane): A similar compound with dimethylsilane groups instead of trimethylsilane groups.
(1,3-Dithian-2-yl)trimethylsilane: Another silicon-containing compound with different functional groups and properties.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane) is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of four trimethylsilane groups attached to a central silanetetrayltetra(propane-3,1-diyl) core gives it unique properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
870162-26-8 |
|---|---|
Molekularformel |
C24H60Si5 |
Molekulargewicht |
489.2 g/mol |
IUPAC-Name |
tetrakis(3-trimethylsilylpropyl)silane |
InChI |
InChI=1S/C24H60Si5/c1-25(2,3)17-13-21-29(22-14-18-26(4,5)6,23-15-19-27(7,8)9)24-16-20-28(10,11)12/h13-24H2,1-12H3 |
InChI-Schlüssel |
PBRGVMKPLZFWMP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


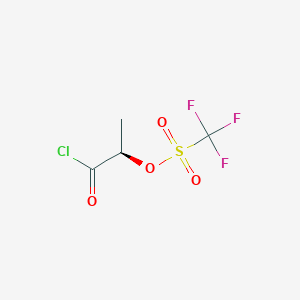
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
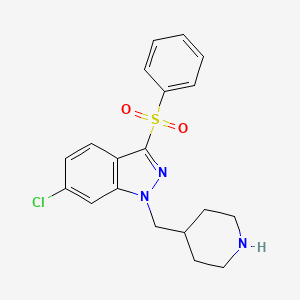
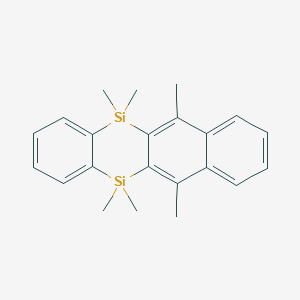
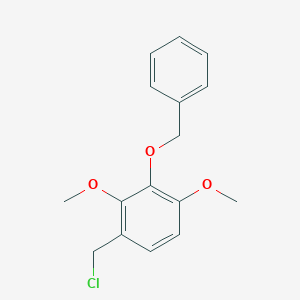
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
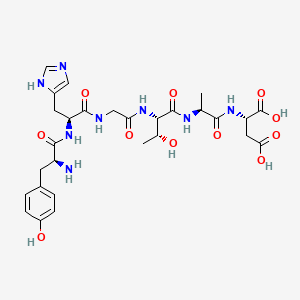
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
